molecular formula C8H12N2O2S B1351534 [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid CAS No. 436088-32-3

[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid

Katalognummer: B1351534
CAS-Nummer: 436088-32-3
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: RYTBKHKAUWOJPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a valuable chemical building block for researchers in medicinal and agrochemical development. This compound features a pyrazole core linked to a reactive acetic acid side chain via a sulfur-containing ethylsulfanyl bridge, a structure known for its versatility in organic synthesis. Compounds with similar pyrazole scaffolds are frequently employed as key intermediates in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors . The stable pyrazole core and the reactive functional groups make this class of compounds highly suitable for constructing diverse bioactive molecules through further functionalization . Furthermore, research into analogous pyrazole-containing structures has demonstrated significant potential in antiviral drug discovery, showing activity against viruses such as HIV and the Dengue virus (DENV) . The presence of the sulfur-containing bridge in this specific compound may offer unique physicochemical and binding properties, making it a compound of interest for exploring new structure-activity relationships in various therapeutic areas. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[2-(5-methylpyrazol-1-yl)ethylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-7-2-3-9-10(7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTBKHKAUWOJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by condensation of β-dicarbonyl compounds with hydrazine derivatives under acidic or neutral conditions.

  • For example, condensation of ethyl acetoacetate with hydrazine hydrate in glacial acetic acid or ethanol under reflux yields 5-methyl-pyrazole derivatives with high yields (up to 95%).
  • Reaction conditions typically involve stirring at room temperature or reflux for 15–24 hours, followed by crystallization from ethanol or methanol.

Methyl Substitution at the 5-Position

  • The methyl group at the 5-position is introduced via the choice of β-dicarbonyl starting material, such as ethyl acetoacetate, which inherently contains the methyl substituent.
  • This approach avoids the need for post-pyrazole methylation, simplifying synthesis and improving regioselectivity.

Functionalization to Acetic Acid

Oxidation or Hydrolysis of Ester Intermediates

  • The ethylsulfanyl side chain is often introduced as an ester (e.g., ethyl sulfanyl acetate), which is subsequently hydrolyzed under acidic or basic conditions to yield the free acetic acid.
  • Hydrolysis is typically performed by refluxing the ester in aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the acid.

One-Pot Synthesis Approaches

  • Some protocols describe one-pot procedures where the pyrazole formation, sulfanyl linkage introduction, and acetic acid formation occur sequentially without isolation of intermediates.
  • For example, acetic acid-mediated one-pot synthesis involving β-dicarbonyl compounds and pyrazole precursors under reflux in ethanol-acetic acid mixtures has been reported, with reaction monitoring by TLC and extraction steps to isolate the final product.

Representative Preparation Procedure (Literature-Informed)

Step Reagents & Conditions Description Yield & Notes
1. Pyrazole Formation Ethyl acetoacetate + hydrazine hydrate in glacial acetic acid, reflux 15 h Formation of 5-methyl-pyrazole core Yield ~90–95%
2. N1-Alkylation 5-methyl-pyrazole + 2-bromoethyl sulfide, K2CO3, DMF, 60°C, 6 h Alkylation at pyrazole N1 with ethylsulfanyl group Moderate to high yield
3. Ester Hydrolysis Alkylated ester intermediate + aqueous HCl, reflux 4 h Conversion of ester to acetic acid Quantitative conversion
4. Purification Extraction with ethyl acetate, washing, drying, crystallization Isolation of pure [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid Purity >98% by NMR and HPLC

Analytical and Research Findings

  • Reaction Monitoring: Thin-layer chromatography (TLC) using methanol-chloroform or ethyl acetate-hexane solvent systems effectively monitors reaction progress.
  • Purification: Organic layers are washed with sodium carbonate solution and water, dried over magnesium sulfate, and solvents evaporated under reduced pressure to isolate products.
  • Characterization: Final compounds are characterized by melting point, NMR spectroscopy (1H and 13C), IR spectroscopy (noting characteristic C=O and aromatic CH stretches), and mass spectrometry.
  • Yields: Reported yields for similar pyrazole derivatives with sulfanyl linkers range from 65% to 95%, depending on reaction conditions and purification methods.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Conditions Yield Range Reference
Pyrazole Core Synthesis Condensation of β-dicarbonyl with hydrazine Ethyl acetoacetate, hydrazine hydrate Reflux in acetic acid or ethanol, 15–24 h 90–95%
N1-Alkylation Alkylation with haloethyl sulfide 2-bromoethyl sulfide, K2CO3, DMF 60°C, 6 h Moderate to high
Thiol Methylation Methylation of thiol intermediates Methyl iodide, NaOH Room temp to reflux High
Ester Hydrolysis Acid or base hydrolysis of ester to acid HCl or NaOH aqueous solution Reflux, 3–6 h Quantitative
One-Pot Synthesis Sequential reaction in ethanol-acetic acid β-dicarbonyl, hydrazine, acetic acid Reflux 6–8 h Moderate to high

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfanyl group, potentially leading to the formation of dihydropyrazole derivatives or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.

    Environmental Science: It can be employed in the synthesis of materials for environmental remediation, such as adsorbents for heavy metals.

Wirkmechanismus

The mechanism of action of [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The acetic acid moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Position Isomers

  • [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid (CAS RN: 436088-31-2) Key Difference: Methyl group at the 3-position of the pyrazole ring instead of the 5-position. Molecular Formula: C₈H₁₂N₂O₂S (identical to the target compound). Molar Mass: 200.26 g/mol. Hazard: Classified as an irritant (Xi) .

Functional Group Modifications

  • (5-Methyl-pyrazol-1-yl)-acetic acid

    • Key Difference : Lacks the ethylsulfanyl chain, directly linking the pyrazole to acetic acid.
    • Availability : Discontinued, per CymitQuimica .
    • Implications : The absence of the ethylsulfanyl group reduces molecular complexity and may enhance solubility but decrease lipophilicity.
  • [([5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl)acetic acid (CAS RN: 1006442-39-2)

    • Key Difference : Contains a nitro group at the 3-position and a sulfonyl linker instead of sulfanyl.
    • Molecular Formula : C₇H₉N₃O₆S.
    • Molar Mass : 263.23 g/mol.
    • Implications : The nitro group introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitutions or redox reactions .
  • N-(2-Amino-ethyl)-2-(5-methyl-pyrazol-1-yl)-acetamide Key Difference: Replaces the sulfanyl-acetic acid with an acetamide-aminoethyl group. Commercial Availability: Priced at $1000.00/g (Santa Cruz Biotechnology) . Implications: The aminoethyl group may improve hydrogen-bonding capacity, influencing solubility and receptor interactions.

Heterocycle Variations

  • 2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid Key Difference: Substitutes pyrazole with a 1,2,4-triazole ring.

Comparative Data Table

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Key Structural Features Hazard/Notes
[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid 436088-32-3 C₈H₁₂N₂O₂S 200.26 5-methyl pyrazole, ethylsulfanyl chain 98% purity
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid 436088-31-2 C₈H₁₂N₂O₂S 200.26 3-methyl pyrazole Irritant (Xi)
(5-Methyl-pyrazol-1-yl)-acetic acid Discontinued C₆H₈N₂O₂ 156.14 Direct pyrazole-acetic acid linkage Discontinued
[([5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl)acetic acid 1006442-39-2 C₇H₉N₃O₆S 263.23 Nitro group, sulfonyl linker Higher reactivity
N-(2-Amino-ethyl)-2-(5-methyl-pyrazol-1-yl)-acetamide - C₈H₁₄N₄O 182.22 Acetamide-aminoethyl group High cost ($1000.00/g)

Biologische Aktivität

[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a compound that belongs to the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

  • Chemical Formula : C8H12N2O2S
  • CAS Number : 436088-32-3
  • Molecular Weight : 188.26 g/mol

Biological Activity Overview

The biological activities of [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. Studies have shown that compounds similar to [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid possess the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study : A study evaluated various pyrazole derivatives for their COX-1 and COX-2 inhibitory activities. The results demonstrated that certain derivatives exhibited superior anti-inflammatory properties compared to standard NSAIDs like celecoxib. The presence of acidic functional groups in these compounds correlated with enhanced anti-inflammatory activity .

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl-acetic acidTBDTBD
Celecoxib0.010.03
Other Pyrazoles0.034 - 0.0520.01 - 0.052

2. Analgesic Activity

In addition to its anti-inflammatory effects, this compound may also exhibit analgesic properties. Analgesic activity is often assessed through animal models where pain responses are measured following administration of the compound.

Research Findings : In studies involving carrageenan-induced paw edema in rats, pyrazole derivatives demonstrated significant analgesic effects, with some compounds showing efficacy comparable to traditional analgesics .

3. Anticancer Activity

Recent research has highlighted the potential anticancer properties of pyrazole derivatives, including [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid.

Case Study : A study tested various pyrazole derivatives against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives induced cytotoxicity and inhibited cell proliferation effectively .

Cell LineCompound Concentration (µM)Viability (%)
MCF-7TBDTBD
MDA-MB-231TBDTBD
A549TBDTBD

The biological activity of [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is likely mediated through multiple mechanisms:

  • Inhibition of COX Enzymes : Reducing prostaglandin synthesis leads to decreased inflammation and pain.
  • Induction of Apoptosis in Cancer Cells : Pyrazole derivatives may activate apoptotic pathways in cancer cells, leading to cell death.

Safety Profile

The safety profile of pyrazole derivatives is an important consideration in their development as therapeutic agents. Studies have indicated that many pyrazole compounds exhibit low gastrointestinal toxicity while maintaining their pharmacological efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid derivatives, and how are intermediates monitored during synthesis?

  • Methodological Answer : A solvent-free reductive amination approach is often employed. For example, hydrazine hydrate can react with methyl esters under reflux in ethanol, with reaction progress tracked via TLC (Chloroform:Methanol, 7:3 ratio). Post-reaction, quenching in ice water yields intermediates like acetohydrazide derivatives .

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to characterize the compound and its intermediates?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). ¹H-NMR confirms structural motifs: pyrazole protons appear as singlets (δ 6.0–6.5 ppm), while sulfanyl protons resonate at δ 3.0–3.5 ppm. Mass spectrometry provides molecular ion peaks (e.g., [M+H]⁺) for purity validation .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties or reaction mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can model thermochemical properties, such as atomization energies (average error ±2.4 kcal/mol). Basis sets like 6-31G(d,p) optimize molecular geometry and frontier orbitals for reactivity analysis .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines unit cell parameters and hydrogen-bonding networks. For example, carboxyl groups form O—H⋯O dimers (bond length ~2.6 Å), while π–π stacking (3.3–3.5 Å) stabilizes crystal packing. Discrepancies between computational and experimental bond lengths are resolved via R-factor minimization (e.g., R < 0.05) .

Q. How do substituents on the pyrazole ring influence pharmacological activity, and what assays validate these effects?

  • Methodological Answer : Substituents like methyl groups alter lipophilicity (logP) and binding affinity. Analgesic activity is tested via hot-plate assays (e.g., latency time increase ≥30%), while anti-inflammatory effects are quantified using carrageenan-induced edema models (≥50% inhibition at 50 mg/kg). Dose-response curves and IC₅₀ values differentiate potency .

Q. What strategies address contradictions in reaction yields or spectral data during synthesis?

  • Methodological Answer : Conflicting yields may arise from competing pathways (e.g., over-alkylation). Kinetic control via low-temperature reactions (0–5°C) and stoichiometric optimization (e.g., 1.2 eq hydrazine) mitigate side products. Spectral mismatches require cross-validation with alternative techniques (e.g., HSQC NMR for carbon-proton correlation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.